molecular formula C22H21F3N4O B15038971 N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B15038971
M. Wt: 414.4 g/mol
InChI Key: HBMRMOMYYBCNLE-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound belonging to the class of pyrazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include cyclohexylamine, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21F3N4O

Molecular Weight

414.4 g/mol

IUPAC Name

N-cyclohexyl-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H21F3N4O/c23-22(24,25)20-16-11-10-13-6-4-5-9-15(13)19(16)27-18-12-17(28-29(18)20)21(30)26-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,26,30)

InChI Key

HBMRMOMYYBCNLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54

Origin of Product

United States

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